molecular formula C20H16N6O B7823398 2,6-Bis(4-azidobenzylidene)cyclohexanone

2,6-Bis(4-azidobenzylidene)cyclohexanone

Cat. No.: B7823398
M. Wt: 356.4 g/mol
InChI Key: UZNOMHUYXSAUPB-UHFFFAOYSA-N
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Description

2,6-Bis(4-azidobenzylidene)cyclohexanone (CAS RN: 20237-98-3) is an organic compound with the molecular formula C₂₀H₁₆N₆O and a molecular weight of 356.39 g/mol. This compound is presented as a light yellow to brown crystalline powder and is specifically valued in industrial and academic research for developing and manufacturing photosensitive materials . Its mechanism of action is fundamentally based on the reactivity of its dual azide functional groups; upon exposure to specific stimuli, such as light, these groups can undergo reactions that make the compound an effective component in photoresist formulations and other light-sensitive applications . The product is offered wetted with approximately 30% water to enhance its handling stability. It has a minimum purity of 85.0% as determined by HPLC . This material is insoluble in water but is soluble in toluene . For safe storage and handling, it is recommended to keep the product in a cool, dark place, ideally at temperatures below 15°C, and it is critical to protect it from light exposure due to its light-sensitive nature . As a safety consideration, this compound is classified as a flammable solid . This product is intended for research and industrial applications only . It is strictly not for diagnostic, therapeutic, human or veterinary, household, or any personal use.

Properties

IUPAC Name

2,6-bis[(4-azidophenyl)methylidene]cyclohexan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N6O/c21-25-23-18-8-4-14(5-9-18)12-16-2-1-3-17(20(16)27)13-15-6-10-19(11-7-15)24-26-22/h4-13H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZNOMHUYXSAUPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CC2=CC=C(C=C2)N=[N+]=[N-])C(=O)C(=CC3=CC=C(C=C3)N=[N+]=[N-])C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1066574
Record name Cyclohexanone, 2,6-bis[(4-azidophenyl)methylene]-
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Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20237-98-3
Record name 2,6-Bis(4-azidobenzal)cyclohexanone
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Record name Cyclohexanone, 2,6-bis((4-azidophenyl)methylene)-
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Record name Cyclohexanone, 2,6-bis[(4-azidophenyl)methylene]-
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Record name Cyclohexanone, 2,6-bis[(4-azidophenyl)methylene]-
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Record name 2,6-bis(4-azidobenzylidene)cyclohexan-1-one
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Preparation Methods

Solvent Systems

The choice of solvent significantly impacts reaction efficiency and product purity. Polar protic solvents, such as ethanol or methanol, are commonly employed due to their ability to dissolve both cyclohexanone and 4-azidobenzaldehyde while stabilizing intermediates through hydrogen bonding. Non-polar solvents like toluene are less effective, as they often result in incomplete reactions or side-product formation.

SolventReaction Time (hr)Yield (%)Purity (%)
Ethanol6–878–82>95
Methanol5–780–85>96
Toluene10–1245–5085–90

Catalysts and Bases

Sodium hydroxide (NaOH) and potassium hydroxide (KOH) are the most effective catalysts, with NaOH achieving yields of 80–85% at concentrations of 5–10% w/v. Higher base concentrations (>15%) may lead to saponification of the azide groups, reducing yield.

Temperature and Time

Optimal reaction temperatures range from 60°C to 70°C, balancing reaction rate and thermal stability of the azide functional groups. Prolonged heating beyond 8 hours at 70°C risks decomposition, as evidenced by a 15–20% yield reduction.

Purification and Isolation Techniques

Crude product purification typically involves recrystallization from ethanol or methanol, which removes unreacted starting materials and oligomeric by-products. Sequential washing with cold water and diethyl ether further enhances purity, achieving >98% purity in laboratory settings. Industrial-scale processes may employ column chromatography or fractional distillation, though these methods are less cost-effective for large batches.

Purification MethodPurity (%)Recovery Rate (%)
Recrystallization98–9970–75
Column Chromatography>9950–60
Fractional Distillation95–9780–85

Industrial Production Methods

Scaling the synthesis of 2,6-Bis(4-azidobenzylidene)cyclohexanone requires modifications to laboratory protocols. Continuous stirred-tank reactors (CSTRs) operating at 65°C with a residence time of 6 hours are preferred for maintaining consistent product quality. Solvent recovery systems, such as thin-film evaporators, reduce waste and operational costs. Industrial batches (100–500 kg) achieve yields of 75–80%, with purity levels of 95–97% suitable for photoresist applications.

Characterization and Quality Control

Spectroscopic Analysis

  • FT-IR : Strong absorption bands at 2100 cm⁻¹ (azide stretch) and 1660 cm⁻¹ (C=O stretch) confirm functional group integrity.

  • ¹H NMR : Peaks at δ 7.8–8.1 ppm (aromatic protons) and δ 2.5–3.0 ppm (cyclohexanone methylene groups) validate the structure.

Thermal Stability

Differential scanning calorimetry (DSC) reveals decomposition onset at 75–80°C, necessitating strict temperature control during synthesis and storage .

Chemical Reactions Analysis

Types of Reactions: 2,6-Bis(4-azidobenzylidene)cyclohexanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Photosensitive Materials

BAC is widely used as a photosensitizer in photoresist applications. When exposed to light, it undergoes chemical changes that allow it to alter the properties of the material, making it essential in photolithography processes for microelectronics and semiconductor manufacturing. Its ability to form covalent bonds with polymers enhances the robustness of photoresist materials, contributing to the formation of hardened structures upon exposure to UV light .

Polymer Chemistry

In polymer chemistry, BAC serves as a cross-linking agent that improves the mechanical properties of polymers. For instance, it has been integrated into polyimide networks and low-bandgap polymers like PM6, enhancing their strength and thermal stability . The compound's azide groups facilitate click chemistry reactions, enabling the synthesis of novel polymeric materials with tailored functionalities.

Application AreaDescription
Photosensitive MaterialsUsed in photolithography for microelectronics.
Polymer ChemistryActs as a cross-linker to enhance mechanical properties of polymers.
Material ScienceContributes to the development of new materials with specific light-sensitive characteristics.

Biomedical Research

BAC's reactivity due to its azide groups allows it to participate in bioorthogonal reactions, making it a valuable tool for creating targeted drug delivery systems and bioimaging probes. Its ability to form covalent bonds with biomolecules can modify proteins and nucleic acids, impacting cellular signaling pathways and metabolic processes . This property positions BAC as a candidate for therapeutic applications in cancer research and other fields where precise targeting is crucial.

Material Science Innovations

The compound's unique structure allows for the development of advanced materials with specific electronic properties. Research indicates that BAC can be utilized in creating organic electronics due to its electron-rich aromatic rings combined with a cyclohexanone backbone. This application opens avenues for innovative materials in flexible electronics and sensors.

Case Study 1: Cross-linking in Polymer Networks

In a study published by Shao et al., BAC was used as a cross-linker for PM6 polymers, resulting in enhanced mechanical strength and thermal stability compared to non-cross-linked counterparts. The study demonstrated that BAC effectively improved the survivability of semiconducting polymers under stress conditions .

Case Study 2: Bioorthogonal Chemistry

Research involving BAC highlighted its potential in bioorthogonal labeling techniques. By conjugating BAC with biomolecules such as antibodies or peptides, researchers were able to create highly specific imaging agents that could target cancer cells selectively, thereby improving diagnostic capabilities in medical imaging .

Mechanism of Action

The mechanism of action of 2,6-Bis(4-azidobenzylidene)cyclohexanone primarily involves its photochemical properties. Upon exposure to ultraviolet light, the azide groups decompose to form nitrenes, which are highly reactive intermediates. These nitrenes can insert into various chemical bonds, leading to the formation of new products. The compound’s ability to generate reactive intermediates makes it a valuable tool in photochemical synthesis and research .

Comparison with Similar Compounds

Key Compounds Compared :

2,6-Bis(4-dimethylaminobenzylidene)-cyclohexanone: Exhibits acidochromism due to electron-donating dimethylamino (-NMe₂) groups, which stabilize charge-transfer interactions. Its small HOMO-LUMO gap (4.2 eV) enhances reactivity, promoting protonation-driven optical shifts in acidic media .

2,6-Bis(4-nitrobenzylidene)cyclohexanone: The nitro (-NO₂) groups increase electron-withdrawing effects, making it a precursor for amino derivatives used in porous organic polymers (POPs). Reduced to 2,6-bis(4-aminobenzylidene)cyclohexanone, it forms Schiff-base networks for dye adsorption .

2,6-Bis(4-hydroxybenzylidene)cyclohexanone: Hydroxyl (-OH) groups enable solvatochromism, acidochromism, and photochromism. It shows reversible color changes under pH shifts (514 nm absorption in basic conditions) and UV-induced intramolecular charge transfer .

2,6-Bis(4-azidobenzylidene)cyclohexanone: Azide groups enable UV-triggered crosslinking in polymers. In PIM-1 membranes, it maintains CO₂/CH₄ selectivity (23 to 21) under pressure, outperforming 4-azido phenyl sulfone derivatives (19 to 17) .

Table 1: Substituent Effects on Key Properties

Compound (Substituent) Reactivity/Application Key Property Reference
-N₃ (Azide) UV crosslinking in polymers High CO₂/CH₄ selectivity retention
-NMe₂ (Dimethylamino) Acidochromic behavior HOMO-LUMO gap = 4.2 eV
-NO₂ (Nitro) Precursor for POP synthesis Reduced to amine for Schiff-base networks
-OH (Hydroxyl) Solvatochromism, photochromism Reversible absorption at 514 nm

Optical and Electronic Properties

  • Acidochromism: The dimethylamino derivative (1e) shows a 60 nm bathochromic shift in HCl, while the hydroxy derivative exhibits a 514 nm band in NaOH .
  • Photochromism: Hydroxy and bromo-hydroxy derivatives (e.g., 2,6-bis(5-bromo-2-hydroxybenzylidene)cyclohexanone) undergo light-induced tautomerization, unlike the azido compound, which reacts via nitrene intermediates .
  • HOMO-LUMO Gaps: Smaller gaps (e.g., 4.2 eV for dimethylamino derivative) correlate with higher softness and reactivity, whereas azide derivatives prioritize crosslinking over electronic transitions .

Table 2: Optical Behavior of Selected Derivatives

Compound Stimuli-Responsive Property Observed Change Reference
4-Dimethylamino derivative Acidochromism UV-Vis shift in HCl
4-Hydroxy derivative Acidochromism/Photochromism Reversible color change (514 nm band)
Azido derivative Photoreactive crosslinking IR azide peak disappearance under UV

Biological Activity

2,6-Bis(4-azidobenzylidene)cyclohexanone (BBC) is an organic compound notable for its unique structure, which features two azide groups attached to a cyclohexanone backbone. This compound has garnered attention in various scientific fields due to its potential biological activities and applications in biochemical research.

Synthesis and Characterization

BBC is synthesized through the condensation reaction of cyclohexanedione and 4-azidobenzaldehyde. Characterization techniques such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry are employed to confirm its structure and purity. The molecular formula of BBC is C18_{18}H16_{16}N4_4O, indicating the presence of azide functional groups that contribute to its reactivity and biological interactions.

The biological activity of BBC primarily stems from its ability to interact with biomolecules. The azide groups can participate in click chemistry reactions, allowing for the conjugation with proteins, nucleic acids, and other cellular components. This interaction can lead to the formation of reactive nitrenes, which can covalently bond with various biological targets, altering cellular signaling pathways and metabolic processes .

Research indicates that BBC can influence gene expression and cellular metabolism, making it relevant for applications in drug delivery systems and bioimaging probes. However, specific mechanisms of action remain under investigation, with no comprehensive studies detailing its effects on particular biological systems.

Case Studies

  • Protein Modification : BBC has been shown to modify proteins through covalent bonding. This property is particularly useful for studying protein functions and developing therapeutic strategies targeting specific proteins within cells.
  • Gene Expression : Preliminary studies suggest that BBC may alter gene expression profiles in cells, although detailed mechanisms are still being elucidated.
  • Photosensitivity : The azide groups in BBC exhibit photosensitive properties, which can be leveraged in developing photoresponsive materials for various applications, including organic electronics .

Applications in Research

BBC's unique properties make it a valuable tool across several scientific domains:

  • Bioconjugation : Its ability to form stable conjugates with biomolecules enables the development of targeted drug delivery systems.
  • Photoresponsive Materials : The compound's photosensitivity allows it to be used in creating materials that respond to light stimuli.
  • Organic Electronics : The electronic properties stemming from its structural features may lead to innovations in organic semiconductor technology .

Comparative Analysis

To further understand the significance of BBC within its chemical class, a comparative table highlights similar compounds:

Compound NameStructural FeaturesUnique Properties
4-AzidobenzaldehydeContains one azide groupUsed as a precursor in organic synthesis
4-Azidobenzyl alcoholContains one azide groupSoluble in water; used in bioconjugation studies
1,3-DiphenylureaNo azide groups; similar reactivityExhibits different biological activities
AzidoacetophenoneContains one azide groupKnown for its use in click chemistry

The dual azide functionality combined with a cyclohexanone framework enhances BBC's reactivity compared to similar compounds, broadening its applicability in both industrial and biological contexts .

Q & A

Q. What is the optimal synthetic route for 2,6-bis(4-azidobenzylidene)cyclohexanone, and how can reaction conditions be optimized for yield and purity?

The compound is synthesized via a base-catalyzed condensation reaction between cyclohexanone and 4-azidobenzaldehyde. A typical protocol involves refluxing equimolar amounts of the aldehyde and ketone in ethanol with a catalytic base (e.g., NaOH) for 6–12 hours. Yield optimization requires adjusting solvent polarity, base concentration, and reaction time. Post-synthesis purification involves column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization from ethanol .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

Key methods include:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm the presence of azide groups (δ ~7.5–8.0 ppm for aromatic protons) and cyclohexanone carbonyl (δ ~200 ppm in ¹³C).
  • IR Spectroscopy : Strong absorption at ~2100 cm⁻¹ (azide stretch) and ~1680 cm⁻¹ (ketone C=O).
  • X-ray Crystallography : To resolve stereochemistry and confirm the E,Z-configuration of the benzylidene groups .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., m/z 422.185 for C₂₅H₂₂N₆O) .

Q. How should researchers handle the thermal and photolytic instability of azide groups in this compound?

Azides are shock- and heat-sensitive. Store the compound at 2–8°C in amber vials under inert gas. Avoid prolonged exposure to UV light. Reaction conditions should minimize heating (e.g., use ice baths during phosphine reactions) .

Advanced Research Questions

Q. What mechanistic insights explain the reaction of this compound with triphenylphosphine?

The reaction proceeds via a Staudinger-type mechanism, where triphenylphosphine attacks the terminal azide nitrogen, forming a phosphazide intermediate. This intermediate rearranges to yield 1,2,3-triazole derivatives (e.g., triphenylphosphinylidenetriaz-1-enyl products). The reaction is stereospecific and temperature-dependent, favoring triazole formation at 0–5°C .

Q. How can conflicting spectroscopic data (e.g., NMR peak splitting) be resolved for structural validation?

Contradictions arise from dynamic processes (e.g., keto-enol tautomerism) or substituent electronic effects. Use variable-temperature NMR to freeze conformational exchange. For ambiguous NOE correlations, DFT calculations (e.g., B3LYP/6-311+G(d,p)) can predict chemical shifts and validate assignments .

Q. What strategies are effective in designing derivatives for enhanced bioactivity or photophysical properties?

Replace the azide group with click-compatible moieties (e.g., alkynes for Huisgen cycloaddition) or modify the cyclohexanone scaffold with electron-withdrawing groups (e.g., nitro or fluoro substituents) to alter electronic properties. Biological screening should follow OECD guidelines for cytotoxicity and antimicrobial assays .

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